1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one
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Overview
Description
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one is an organic compound with the molecular formula C13H20O2. It is a versatile small molecule scaffold used in various chemical and industrial applications . The compound is characterized by its methoxy and methyl substituents on the phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one typically involves the reaction of 2-methoxy-4-methylphenol with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the hexanone moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-methylphenyl)ethanone: Shares a similar phenyl ring structure but differs in the alkyl chain length.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxyl group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and physical properties. These characteristics make it a valuable scaffold for various applications in research and industry .
Properties
CAS No. |
88555-61-7 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-5-methylhexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-11(2)6-5-7-14(16)13-9-8-12(3)10-15(13)17-4/h8-11H,5-7H2,1-4H3 |
InChI Key |
OAEPLMCIHPZACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCCC(C)C)OC |
Origin of Product |
United States |
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